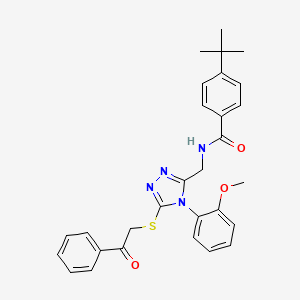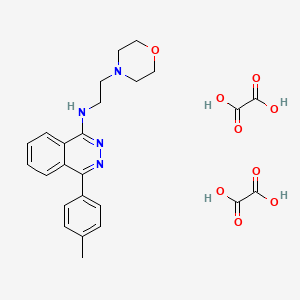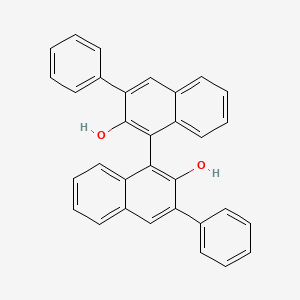
5-Chloro-6-fluoroindoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-fluoroindoline-2,3-dione: is a heterocyclic compound that belongs to the indoline family It is characterized by the presence of both chlorine and fluorine atoms on the indoline ring, which significantly influences its chemical properties and reactivity
Mécanisme D'action
Target of Action
The primary targets of 5-Chloro-6-fluoroindoline-2,3-dione It is known that indole derivatives, which include this compound, have a broad range of biological activities and can interact with multiple receptors .
Mode of Action
The specific mode of action of This compound Indole derivatives are known to interact with their targets in a variety of ways, influencing reactivity, selectivity, and biological activity .
Biochemical Pathways
The biochemical pathways affected by This compound Indole derivatives are known to influence a variety of biological pathways, contributing to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound It is known that the properties of fluorine atoms, such as high electronegativity and relatively close size to a hydrogen atom, can influence the pharmacokinetics of fluorine-containing compounds .
Result of Action
The specific molecular and cellular effects of This compound Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the compound should be stored in a tightly closed container in a dry place .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-fluoroindoline-2,3-dione can be achieved through several methods. One common approach involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method utilizes copper dipyridine dichloride as a catalyst and ethanol as a solvent. The reaction is typically carried out in a microwave reactor at 60°C with a power of 200 W, resulting in good to excellent yields of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is advantageous due to its efficiency, shorter reaction times, and eco-friendly nature. Additionally, the scalability of this method makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-6-fluoroindoline-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The presence of chlorine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: It can participate in redox reactions, where the indoline ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted indoline derivatives.
Oxidation Reactions: Oxidized products may include indole derivatives with additional functional groups.
Reduction Reactions: Reduced products may include indoline derivatives with altered oxidation states.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-6-fluoroindoline-2,3-dione is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity due to the presence of chlorine and fluorine atoms makes it valuable in the development of novel compounds.
Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and agrochemicals. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.
Comparaison Avec Des Composés Similaires
- 5-Fluoroindoline-2,3-dione
- 6-Chloroindoline-2,3-dione
- 5-Chloroindoline-2,3-dione
Comparison: 5-Chloro-6-fluoroindoline-2,3-dione is unique due to the simultaneous presence of both chlorine and fluorine atoms on the indoline ring. This dual substitution significantly influences its chemical reactivity and biological activity compared to its analogs with single substitutions. The presence of both halogens enhances its potential for diverse applications in various fields.
Propriétés
IUPAC Name |
5-chloro-6-fluoro-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFNO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZQDDOVGRLCHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)F)NC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-enamide](/img/structure/B2708407.png)
![3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine](/img/structure/B2708409.png)
![ethyl 3-(4-methoxyphenyl)-5-(3-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2708412.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2708413.png)
![1-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B2708416.png)

![N-benzyl-2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]acetamide](/img/structure/B2708418.png)
![2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2708420.png)


![[1-(2-Fluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol](/img/structure/B2708424.png)


